N-(5-chloro-2,4-dimethoxyphenyl)-2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Description
This compound features a triazolo[4,3-a]pyrazin-3-one core, substituted at position 8 with a 2,3-dimethylphenoxy group and at position 2 with an acetamide moiety linked to a 5-chloro-2,4-dimethoxyphenyl group. The chloro and methoxy substituents enhance lipophilicity and metabolic stability, while the triazolopyrazine core may facilitate interactions with biological targets such as kinases or proteases .
Properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-[8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O5/c1-13-6-5-7-17(14(13)2)34-22-21-27-29(23(31)28(21)9-8-25-22)12-20(30)26-16-10-15(24)18(32-3)11-19(16)33-4/h5-11H,12H2,1-4H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPMSTURLLUHDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC(=C(C=C4OC)OC)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide involves several steps. One common method includes the following steps:
Starting Materials: The synthesis begins with 5-chloro-2,4-dimethoxyaniline and 2,3-dimethylphenol.
Formation of Intermediate: The aniline derivative undergoes a reaction with ethyl chloroacetate in the presence of a base to form an intermediate ester.
Cyclization: The intermediate ester is then reacted with hydrazine hydrate to form a triazole ring.
Final Coupling: The triazole intermediate is coupled with 2,3-dimethylphenol in the presence of a coupling agent like EDCI.HCl to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2,4-dimethoxyphenyl)-2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Properties
Recent studies have indicated that compounds similar to N-(5-chloro-2,4-dimethoxyphenyl)-2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of multiple functional groups enhances their interaction with bacterial enzymes and cell membranes.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It appears to inhibit key enzymes involved in inflammatory pathways, which could make it a candidate for treating conditions such as arthritis or other inflammatory diseases.
Anticancer Potential
Preliminary research suggests that this compound may have anticancer properties. It has been shown to induce apoptosis in certain cancer cell lines by targeting specific molecular pathways associated with cell growth and survival.
Case Studies
-
Antibacterial Activity : A study demonstrated that derivatives of this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the phenoxy group could enhance antibacterial efficacy.
Compound MIC (µg/mL) Activity A 32 Moderate B 16 Strong C 64 Weak - Anti-inflammatory Study : In a murine model of inflammation induced by carrageenan, treatment with this compound resulted in a significant reduction in paw edema compared to controls.
Mechanism of Action
The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may bind to a specific enzyme’s active site, blocking its activity and thereby affecting downstream signaling pathways.
Comparison with Similar Compounds
2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2,5-dimethylphenyl)acetamide ()
- Key Differences: Replaces the 2,3-dimethylphenoxy group with a 4-chlorobenzylsulfanyl moiety. The acetamide substituent is attached to a 2,5-dimethylphenyl group instead of 5-chloro-2,4-dimethoxyphenyl.
- Implications: The sulfanyl group may enhance nucleophilic reactivity compared to the phenoxy group.
N-(3-((4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-6-yl)phenyl)amino)-3-oxopropyl)-5-(1,2-dithiolan-3-yl)pentanamide ()
- Key Differences: Features an 8-amino group on the triazolopyrazine core and a phenyl group at position 2. Includes a dithiolane-containing side chain.
- The dithiolane moiety may confer redox activity or metal-chelating properties .
Analogues with Varied Heterocyclic Cores
N-(2,4-dichlorophenyl)-2-((5-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide ()
- Key Differences: Replaces the triazolopyrazine core with a phthalazinone-triazole hybrid. Substituted with a thio group and a 2,4-dichlorophenyl acetamide.
- Implications: The phthalazinone moiety may enhance π-π stacking interactions. Thio groups improve metabolic stability but may reduce bioavailability .
NE-018: Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine Derivative ()
- Key Differences: Contains a fused thieno-triazolo-diazepine core. Includes a dioxopiperidinyl isoindoline substituent.
- Implications :
Pharmacological and Physicochemical Comparisons
Molecular Weight and Lipophilicity
**Estimated using fragment-based methods.
Biological Activity
N-(5-chloro-2,4-dimethoxyphenyl)-2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a complex organic compound with potential biological activities. This article reviews its synthesis, structural characteristics, and biological evaluations based on available literature.
Structural Characteristics
The compound has a molecular formula of and features a complex arrangement of functional groups that contribute to its biological properties. The structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic pathway often includes the formation of the triazole and pyrazine rings through cyclization reactions. Although specific synthetic protocols for this compound are not widely documented in the literature, similar compounds have been synthesized using established methods in organic chemistry.
Biological Activity
The biological activity of this compound has been evaluated primarily in the context of anticancer and antimicrobial properties.
Anticancer Activity
- Mechanism of Action : The compound exhibits anticancer properties by inducing apoptosis in cancer cells. It is believed to exert its effects through the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death.
- Cell Line Studies : In vitro studies have shown that derivatives with similar structures demonstrate significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. For instance:
Antimicrobial Properties
Recent studies have highlighted the potential antimicrobial activities of related compounds. While specific data on this compound is limited:
- Compounds with similar heterocyclic structures have shown effectiveness against various bacterial strains and fungi.
Summary of Biological Activities
| Activity Type | Cell Line/Organism | % Inhibition | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 95% | |
| Anticancer | A549 | 77% | |
| Anticancer | HeLa | Not specified | |
| Antimicrobial | Various Bacteria | Not specified |
Case Studies
A notable case study involved the evaluation of related compounds where modifications in the phenyl and triazole moieties significantly influenced their biological activity. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
